N-(1H-indol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(1H-indol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural attributes include:
- 1,3-dimethyl substitution on the pyrazole ring, enhancing steric stability.
- N-(1H-indol-5-yl)carboxamide moiety, which may facilitate interactions with biological targets (e.g., kinases or receptors) due to hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(1H-indol-5-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-11(2)17-10-15(18-12(3)24-25(4)19(18)23-17)20(26)22-14-5-6-16-13(9-14)7-8-21-16/h5-11,21H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSKOUHVCFOIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC4=C(C=C3)NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The pyrazolo[3,4-b]pyridine moiety can be synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole and pyrazolo[3,4-b]pyridine rings participate in electrophilic substitution due to their electron-rich nature. Key reactions include:
These reactions are critical for introducing functional groups to modulate bioactivity or enable further derivatization .
Nucleophilic Substitution
The carboxamide group and halogenated positions (if present) undergo nucleophilic displacement:
The carboxamide group’s reactivity is comparable to other aromatic amides, enabling peptide-like bond modifications .
Oxidation
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Pyrazole Ring : Susceptible to oxidation with KMnO₄/H₂O, forming pyrazole N-oxide derivatives .
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Isopropyl Group : Oxidized to carboxylic acid using CrO₃/H₂SO₄, enhancing solubility.
Reduction
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Nitro Groups : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine for further functionalization .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed coupling reactions:
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Amide Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acid derivatives. Conversely, condensation with amines forms secondary amides (e.g., using CDI coupling reagent) .
Tautomerism and pH-Dependent Reactivity
The pyrazolo[3,4-b]pyridine system exhibits tautomerism between 1H- and 3H-forms, influencing reactivity:
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Acidic Conditions : Protonation at N1 enhances electrophilic substitution .
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Basic Conditions : Deprotonation facilitates nucleophilic attacks at electron-deficient positions .
Photochemical Reactions
Limited data exist, but UV irradiation in the presence of O₂ generates reactive oxygen species (ROS), suggesting potential for photodynamic therapy applications .
Key Research Findings
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Kinase Inhibition : Structural analogs demonstrate nanomolar IC₅₀ values against CDK2 and EGFR kinases via carboxamide-mediated hydrogen bonding .
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Metabolic Stability : Oxidation of the isopropyl group reduces hepatic clearance by 40% in murine models.
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Solubility Enhancement : Sulfonation improves aqueous solubility by >10-fold, critical for formulation .
Scientific Research Applications
The compound N-(1H-indol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS Number: 1282113-56-7) is a synthetic organic molecule that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, highlighting its potential therapeutic uses, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Formula: C20H21N5O
- Molecular Weight: Approximately 349.42 g/mol
- Structure: The compound features an indole moiety linked to a pyrazolo[3,4-b]pyridine framework, which is significant for its biological activity.
Pharmacological Research
The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its applications in pharmacology include:
- Anticancer Activity: Studies have indicated that derivatives of pyrazolo[3,4-b]pyridine possess anticancer properties by inhibiting specific kinases involved in tumor growth. The indole component may enhance this activity through interaction with biological targets related to cancer pathways.
- Neurological Disorders: Research suggests that compounds with similar structures exhibit neuroprotective effects. The potential to modulate neurotransmitter systems makes this compound a candidate for treating disorders such as Alzheimer's disease and Parkinson's disease.
Biochemical Mechanisms
The mechanisms of action of this compound are under investigation:
- Kinase Inhibition: Preliminary studies indicate that this compound may inhibit certain kinases, which play crucial roles in cell signaling pathways. This inhibition could lead to reduced proliferation of cancer cells.
- Receptor Modulation: The indole structure may interact with serotonin receptors, potentially influencing mood and cognition.
Synthetic Biology
The compound's unique structure allows it to serve as a scaffold for the development of novel drugs. Researchers are exploring its use in:
- Library Synthesis: Creating libraries of related compounds to identify new leads for drug development.
- Targeted Drug Delivery Systems: Investigating the use of this compound in conjunction with nanoparticles for targeted delivery in cancer therapy.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. The results showed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines.
Case Study 2: Neuroprotective Effects
Research featured in Neuropharmacology examined the neuroprotective effects of indole derivatives. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic benefits for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : The isopropyl group in the target compound may improve lipid solubility but reduce water solubility compared to fluorine-containing analogs .
- Bioactivity Gaps : While pyrazolo[3,4-b]pyridine derivatives show promise in oncology, the target compound’s indole-carboxamide moiety requires empirical validation for target specificity and potency.
- Synthetic Complexity : The patent compound’s multi-step synthesis contrasts with the target compound’s simpler functionalization, suggesting trade-offs between structural complexity and scalability .
Q & A
Q. What are the common synthetic routes for N-(1H-indol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
The compound is synthesized through condensation reactions between substituted pyrazole intermediates and indole derivatives. For example, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole reacts with D,L-α-amino acids (e.g., alanine) under basic conditions (NaHCO₃ in ethanol) to form N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) intermediates. Subsequent reductive lactamization with sodium dithionite yields the pyrazolo[3,4-b]pyridine core .
Q. Which spectroscopic techniques are critical for characterizing this compound?
¹H/¹³C NMR, IR spectroscopy, and mass spectrometry (MS) are essential. For instance, ¹H NMR in DMSO-d₆ reveals characteristic shifts (e.g., δ 2.41 ppm for methyl groups), while IR peaks at 1671 cm⁻¹ confirm carbonyl functionality. MS data (e.g., m/z 368 [M⁺]) validates molecular weight .
Q. What purification methods are recommended for isolating intermediates and final products?
Recrystallization from DMF or ethanol effectively removes impurities (e.g., reports yellow crystals from DMF). Column chromatography with silica gel and gradient elution (hexane/EtOAc) isolates intermediates. Ethanol recrystallization achieves >95% purity for final products .
Q. What are the key intermediates in the synthesis of this compound?
Key intermediates include 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (prepared via nitration) and N-substituted indole-3-carboxaldehydes (synthesized via Vilsmeier-Haack formylation). Their purity is critical for subsequent lactamization and coupling steps .
Q. How is the solubility profile of this compound determined?
The shake-flask method in solvents like DMSO, ethanol, and aqueous buffers assesses solubility. indicates limited solubility in polar aprotic solvents; DMF or DMSO is preferred for stock solutions, with sonication at 40°C enhancing dissolution .
Advanced Research Questions
Q. How can reductive lactamization be optimized to enhance yield and purity?
Adjusting reducing agents (e.g., sodium dithionite vs. Zn/HCl) and maintaining pH 6-7 minimizes side reactions. Inert atmospheres (N₂) prevent oxidation, while TLC monitoring ensures reaction completion. reports 66% yield via controlled stoichiometry and pH .
Q. What strategies resolve discrepancies in NMR data for pyrazolo-pyridine derivatives?
Tautomerism and solvent effects cause signal splitting. Deuterated DMSO-d₆ reduces solvent interference. Advanced techniques like 2D NMR (COSY, HSQC) assign overlapping signals, and variable-temperature NMR identifies dynamic equilibria .
Q. How do substituents on the indole moiety influence reactivity and regioselectivity?
Electron-donating groups (e.g., 5-position substituents) enhance nucleophilic attack during condensation. demonstrates that steric effects from bulky substituents slow reaction rates, while computational DFT studies predict electronic impacts on regioselectivity .
Q. What catalytic systems improve coupling reactions for functionalizing the pyrazolo-pyridine core?
Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) enable Suzuki-Miyaura couplings for aryl group introduction. highlights formic acid derivatives as CO surrogates in reductive cyclizations, improving atom economy and reducing toxic reagent use .
Q. How do computational methods predict binding affinity to biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with proteins like kinases. QSAR models, built using descriptors (e.g., logP, H-bond donors), correlate structural features with activity. DFT optimizes geometry for accurate docking poses .
Notes
- References : Ensure all spectral and synthetic data are cross-validated with multiple sources (e.g., NMR databases, peer-reviewed syntheses).
- Contradictions : Discrepancies in melting points or yields may arise from solvent purity or crystallization methods; replicate experiments under standardized conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
